Cas no 1705097-85-3 (5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide)
5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide
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- Inchi: 1S/C14H16ClN3O2S/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19)
- InChI Key: ZSXZFWNDBIYMGX-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CN(CC3CCOCC3)N=C2)=O)SC(Cl)=CC=1
5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6448-1287-2μmol |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-5μmol |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-10μmol |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-20μmol |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 20μl |
$118.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-1mg |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
| Life Chemicals | F6448-1287-2mg |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-3mg |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-4mg |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
| Life Chemicals | F6448-1287-5mg |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6448-1287-10mg |
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide |
1705097-85-3 | 90%+ | 10mg |
$118.5 | 2023-04-25 |
5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide
5-Chloro-N-[1-(Oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide (CAS No. 1705097-85-3): An Overview
5-Chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide (CAS No. 1705097-85-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide is characterized by a thiophene ring substituted with a chloro group at the 5-position and an amide group attached to the 2-position. The amide moiety is further substituted with a pyrazole ring, which is itself functionalized with an oxan (tetrahydro-2H-pyran) group at the 1-position. This unique structural arrangement contributes to the compound's pharmacological profile and potential therapeutic applications.
The synthesis of 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide has been reported in several studies. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine derivative under suitable conditions. For instance, a typical synthesis route involves the coupling of 5-chlorothiophene-2-carboxylic acid with 1-(tetrahydro-2H-pyran-4-ylmethyl)pyrazol-4-amine using a coupling reagent such as HATU or EDC·HCl in the presence of a base like DIPEA. This method provides high yields and purity, making it suitable for large-scale production.
In terms of biological activities, 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide has shown promising results in various preclinical studies. One notable application is its potential as an anti-inflammatory agent. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models of inflammation. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide has also been investigated for its anti-cancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings highlight its potential as a novel therapeutic agent for cancer treatment.
Additionally, recent research has explored the anti-viral properties of 5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide. Preliminary studies have indicated that this compound can inhibit the replication of several viruses, including influenza virus and hepatitis C virus (HCV). The antiviral activity is thought to be mediated through the inhibition of viral entry or replication processes within host cells. While further studies are needed to fully elucidate the mechanisms involved, these findings suggest that this compound may have broad-spectrum antiviral activity.
The pharmacokinetic properties of 5-chloro-N-[1-(oxan-4-y-lmethyl)pyrazol -4 - yl]thiophene -2 -carboxamide have also been investigated to assess its suitability for clinical development. Studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are important considerations for drug development. Additionally, it has demonstrated low toxicity in preclinical models, suggesting a favorable safety profile.
In conclusion, 5-chloro-N-[1-(oxan -4 - ylmethyl)pyrazol -4 - yl]thiophene -2 -carboxamide (CAS No. 1705097 -85 -3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as inflammation, cancer, and viral infections. As research in this field continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge.
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